Vapor Pressure Comparison: Erbium(III) Iodide vs. Erbium Trichloride and Tribromide
Erbium(III) iodide exhibits a significantly higher vapor pressure than its chloride and bromide counterparts across a given temperature range, which is a critical differentiating factor for vapor-phase deposition techniques. This difference is quantified by its sublimation enthalpy [1].
| Evidence Dimension | Standard Sublimation Enthalpy (ΔsubH° at 298 K) |
|---|---|
| Target Compound Data | 282 ± 6 kJ·mol⁻¹ |
| Comparator Or Baseline | ErCl₃: 294 ± 6 kJ·mol⁻¹; ErBr₃: 291 ± 6 kJ·mol⁻¹ |
| Quantified Difference | ErI₃ has a lower sublimation enthalpy by approximately 12 kJ·mol⁻¹ compared to ErCl₃, and by approximately 9 kJ·mol⁻¹ compared to ErBr₃. |
| Conditions | Measured by the torsion method. |
Why This Matters
A lower sublimation enthalpy directly translates to a higher vapor pressure at a given temperature, making ErI₃ a more volatile and potentially more efficient precursor for chemical vapor deposition (CVD) or atomic layer deposition (ALD) of erbium-containing thin films compared to ErCl₃ or ErBr₃.
- [1] Brunetti, B., Piacente, V., & Scardala, P. (2003). Standard Sublimation Enthalpies of Erbium Trichloride, Tribromide, and Triiodide. Journal of Chemical & Engineering Data, 48(4), 946-950. DOI: 10.1021/je020220n View Source
